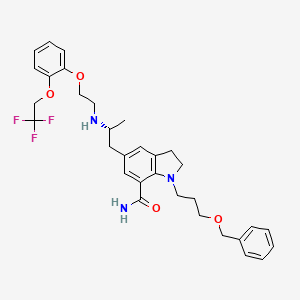

Benzyl Silodosin

Description

Properties

CAS No. |

175870-40-3 |

|---|---|

Molecular Formula |

C32H38F3N3O4 |

Molecular Weight |

585.7 g/mol |

IUPAC Name |

1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |

InChI |

InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1 |

InChI Key |

SWXREGRXRIZTPZ-HSZRJFAPSA-N |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies: Role of Benzyl Moieties in Silodosin and Analogues

Strategies for Introducing Benzyl (B1604629) Groups in Silodosin (B1681671) Precursors

The incorporation of benzyl groups into the precursors of Silodosin is achieved through several strategic methodologies, each tailored to specific stages of the synthesis. These strategies are fundamental in constructing the chiral centers and the core indoline (B122111) structure of the final molecule.

Table 1: Synthesis of Chiral Intermediate Using Benzyl Chloroformate

| Reactants | Reagents | Product | Yield | Purity | Reference |

| D-alanine, Benzyl chloroformate (CbzCl) | Sodium hydroxide, Toluene, p-toluenesulfonic acid, Formaldehyde | Chiral cyclic intermediate (Compound 6) | 94% | 97% (HPLC) | google.compatsnap.com |

Incorporation of Benzyloxypropyl Fragments in Indoline Derivatives

Another significant strategy involves the incorporation of a benzyloxypropyl group onto the indoline nitrogen. google.compatsnap.com This is often achieved by reacting an indoline derivative with benzyl 3-bromopropyl ether or a similar benzyloxypropyl halide in the presence of a base. nycu.edu.tw This fragment serves as a precursor to the 3-hydroxypropyl side chain of Silodosin. nycu.edu.tw The benzyl group in this fragment acts as a protecting group for the hydroxyl function, preventing it from interfering with subsequent reactions. nycu.edu.tw In some synthetic routes, 1-[3-(benzyloxy)propyl]-5-bromoindoline (B13842290) is used as a key intermediate, which can then undergo further modifications at the 5-position of the indoline ring. patsnap.com

Reductive Amination with Benzyl Amine for Intermediate Formation

Reductive amination using benzylamine (B48309) is another method employed to introduce a nitrogen-containing side chain, which is a precursor to the final amino group in Silodosin. rsc.orggoogle.com For instance, a ketone precursor can be reacted with benzylamine to form an imine, which is then reduced to the corresponding secondary amine. google.com This strategy allows for the construction of the C-N bond necessary for the pharmacophore of Silodosin. rsc.org The benzyl group on the amine serves as a protecting group that can be removed in a later step. google.com This approach has been utilized in the synthesis of a key intermediate, 5-[(2R)-2-(benzylamino)propyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline. google.com

Benzyl Protecting Group Chemistry in Silodosin Synthesis

The use of benzyl groups as protecting agents for hydroxyl and amino functionalities is a cornerstone of many Silodosin syntheses. The stability of the benzyl group under various reaction conditions, coupled with the ability to remove it selectively, makes it an ideal choice.

Deprotection of Benzyl Ether and Carbamate (B1207046) Moieties via Catalytic Hydrogenation

The removal of benzyl protecting groups, a process known as debenzylation, is most commonly achieved through catalytic hydrogenation. unimi.itorganic-chemistry.org This reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.comnycu.edu.twunimi.it This method is highly efficient for cleaving both benzyl ethers to reveal hydroxyl groups and benzyl carbamates (Cbz) to unmask amino groups. unimi.itorganic-chemistry.org In many synthetic pathways for Silodosin, this deprotection is one of the final steps. google.comunimi.it For instance, catalytic hydrogenation can simultaneously remove a benzyl ether and a tert-butyl carbamate (Boc) group in an acidic medium. unimi.it

Novel Synthetic Routes Involving Benzyl-Indoline Intermediates

The development of innovative synthetic routes for Silodosin has often leveraged benzyl-indoline intermediates to construct the core molecular framework. The benzyl group serves as a robust protecting group for the hydroxyl function on the propyl side chain attached to the indoline nitrogen, allowing for various chemical transformations on other parts of the molecule.

Synthesis of 1-(3-(benzyloxy)propyl)-5-formylindoline-7-carbonitrile and Related Structures

A key intermediate in several Silodosin syntheses is 1-(3-(benzyloxy)propyl)-5-formylindoline-7-carbonitrile. Its synthesis is a multi-step process that highlights the utility of the benzyl protecting group. The general pathway commences with the N-alkylation of indoline with a benzyl-protected propanol (B110389) derivative, followed by functionalization of the indoline ring at the 5 and 7 positions. google.comjustia.com

One established method involves the formylation of 1-[3-(Benzyloxy)propyl]indoline at the C-7 position, often through a Vilsmeier-Haack reaction using reagents like phosphorous oxychloride and dimethylformamide. quickcompany.in The resulting aldehyde can then be subjected to bromination, yielding a bromo-aldehyde compound. quickcompany.in This intermediate subsequently undergoes cyanation to introduce the nitrile group at the 7-position. quickcompany.in A common method for this transformation is the use of copper(I) cyanide (CuCN) in a polar organic solvent such as dimethylformamide (DMF). quickcompany.inenvironmentclearance.nic.in This reaction displaces the bromine atom to yield the target molecule, 1-[3-(benzyloxy)propyl]-5-formylindoline-7-carbonitrile. quickcompany.inenvironmentclearance.nic.in

A related and equally important structure is 1-(3-(benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile. google.comjustia.com This ketone is typically prepared from the corresponding formyl derivative. For example, the cyano-aldehyde can be reacted with nitroethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form a nitro-alkene intermediate, which is then converted to the desired ketone. quickcompany.in

Table 1: Synthesis of 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Formylation | 1-[3-(Benzyloxy)propyl]indoline | Phosphorous oxychloride, DMF | 1-[3-(Benzyloxy)propyl]indoline-5-carbaldehyde | google.comquickcompany.in |

| 2. Bromination | 1-[3-(Benzyloxy)propyl]indoline-5-carbaldehyde | Brominating Agent (e.g., Br₂) | 1-[3-(Benzyloxy)propyl]-7-bromoindoline-5-carbaldehyde | quickcompany.inenvironmentclearance.nic.in |

Chiral Synthesis Approaches Utilizing Benzyl-Protected Precursors

The benzyl group is instrumental in chiral syntheses of Silodosin, primarily by protecting the 3-hydroxypropyl side chain while the crucial chiral amine center is established. One approach involves the alkylation of a suitable indoline precursor with benzyl 3-bromopropyl ether. doi.orgnycu.edu.tw This reaction, typically carried out using a strong base like sodium hydride (NaH) in a solvent like acetonitrile (B52724), attaches the benzyl-protected side chain. doi.org The benzyl group is later removed, often in the final stages of the synthesis, via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to reveal the free hydroxyl group. doi.orgnycu.edu.tw This strategy, however, has the drawback of requiring expensive palladium reagents for the deprotection step. nycu.edu.tw

Another chiral strategy involves building upon a pre-existing benzyl-protected indoline core. For instance, the synthesis of 5-(2-aminopropyl)-1-(3-benzyloxypropyl) indoline-7-carbonitrile (B147809) can start from (R)-3-[1-(3-benzyloxypropyl)-7-cyanoindoline-5-yl]-2-methyl propionic acid. google.comjustia.com This demonstrates that the benzyl-protected indoline can be carried through multiple synthetic steps, including those that construct the chiral side chain. In some cases, chiral auxiliaries containing a benzyl group, such as (1S,2R)-2-benzylaminocyclohexane methanol, are used for the resolution of racemic mixtures through the formation of diastereomeric salts. google.com

Stereoselective Synthesis Impacted by Benzyl Group Presence

The presence of the benzyl group on the indoline nitrogen's side chain can influence the stereochemical outcome of reactions at other sites of the molecule. This is particularly evident in the diastereoselective and enantioselective synthesis of the key chiral amine intermediate.

Diastereoselective and Enantioselective Transformations of Chiral Benzyl-Containing Amine Intermediates

A critical step in many Silodosin syntheses is the stereoselective reduction of a ketone or imine to establish the correct (R)-configuration of the aminopropyl side chain. When starting from the benzyl-protected ketone, 1-[3-(Benzyloxy) propyl]-5-(2-oxopropyl) indoline-7-carbonitrile, a diastereoselective reductive amination can be employed. quickcompany.ingoogle.com One such method involves the condensation of the ketone with a chiral sulfinamide, like R-(+)-tert-butylsulfinamide, in the presence of a Lewis acid such as titanium tetraethoxide, to form a chiral sulfinylimine. quickcompany.in This intermediate is then reduced in situ with a hydride source like sodium borohydride, leading to the formation of the desired diastereomer of the amine. quickcompany.in The chiral auxiliary is subsequently removed under acidic conditions.

Another approach is the diastereoselective reductive amination of the ketone intermediate using an optically active compound like L-2-phenylglycinol, followed by hydrogenation, which can yield a diastereomeric mixture that is then separated. google.com Furthermore, enzymatic methods have been developed for the asymmetric reductive amination of the ketone precursor to produce the enantiomerically pure (R)-amine. researchgate.net

Catalytic asymmetric hydrogenation is also a powerful tool. Chiral catalysts, such as those based on Iridium (e.g., Ir-SIPHOX), have been used to achieve high enantioselectivity (ee >99%) in the hydrogenation of α,β-unsaturated carboxylic acid derivatives, which are then converted to the chiral amine intermediate. google.com After the desired stereocenter is set, the benzyl protecting group is typically removed via hydrogenation, a step that does not affect the newly formed chiral center. newdrugapprovals.org

Table 2: Key Benzyl-Containing Compounds in Silodosin Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 1-(3-(Benzyloxy)propyl)indoline | Starting material for building the Silodosin core | google.comquickcompany.in |

| Benzyl 3-bromopropyl ether | Alkylating agent to introduce the protected side chain | doi.orgnycu.edu.tw |

| 1-(3-(Benzyloxy)propyl)-5-formylindoline-7-carbonitrile | Key intermediate for further functionalization | google.comjustia.comquickcompany.inenvironmentclearance.nic.in |

| 1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile | Precursor for stereoselective reductive amination | google.comjustia.comquickcompany.in |

| (1S,2R)-2-Benzylaminocyclohexane methanol | Chiral resolving agent | google.com |

| 1-[3-(Benzyloxy)propyl]-5-[(2R)-2-aminopropyl]indoline-7-carbonitrile | Chiral amine intermediate with benzyl protection | google.comjustia.com |

Chemical Degradation and Stability Studies of Benzyl Silodosin

Forced Degradation Studies and Stress Conditions

Forced degradation, or stress testing, is a process used to predict the potential degradation products of a drug substance that could form under various environmental conditions. These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. nih.gov

Forced degradation studies of Silodosin (B1681671) have revealed that it is susceptible to degradation under several stress conditions, leading to the formation of various degradation products. researchgate.netnih.gov One of these identified impurities is Benzyl (B1604629) Silodosin. researchgate.net The formation of Benzyl Silodosin has been observed under specific stress conditions, as outlined in the following table.

| Stress Condition | Observation |

| Acidic Hydrolysis | Degradation observed nih.govresearchgate.netnih.gov |

| Basic Hydrolysis | Degradation observed nih.govresearchgate.netnih.gov |

| Neutral Hydrolysis | Degradation observed researchgate.netnih.gov |

| Oxidative | Significant degradation observed researchgate.netnih.govrjpbcs.com |

| Photolytic | Degradation observed researchgate.net |

| Thermal | Stable researchgate.netnih.gov |

These studies indicate that Silodosin is labile under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions. researchgate.netnih.gov The identification and characterization of degradation products like this compound are typically performed using advanced analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net

The degradation of Silodosin under various stress conditions follows distinct pathways, some of which lead to the formation of this compound.

Hydrolytic Degradation: Silodosin undergoes significant degradation when subjected to acidic, basic, and neutral hydrolysis. researchgate.netnih.gov Under acidic conditions (e.g., using 0.1N Hydrochloric acid), and basic conditions (e.g., using 0.1N sodium hydroxide), the parent drug shows considerable degradation. researchgate.net Neutral hydrolysis also contributes to the degradation of Silodosin. researchgate.netnih.gov These hydrolytic pathways can lead to the cleavage of certain bonds within the Silodosin molecule, potentially contributing to the formation of various impurities.

Oxidative Degradation: Oxidative stress, typically induced by agents like hydrogen peroxide, is a significant factor in the degradation of Silodosin. researchgate.netrjpbcs.com Studies have shown that Silodosin is particularly susceptible to oxidation, leading to the formation of several degradation products. researchgate.netrjpbcs.com

Photolytic Degradation: Exposure to light can also induce the degradation of Silodosin. researchgate.net Photostability studies are essential to determine the appropriate packaging and storage conditions for the drug product.

Proposed Mechanisms for this compound Formation During Degradation

The formation of this compound as a degradation product likely involves specific chemical transformations of the Silodosin molecule under stress conditions. While the precise mechanisms are complex and require detailed structural elucidation, a plausible pathway could involve the reaction of Silodosin or its intermediates with benzyl-containing species that may be present as impurities from the synthesis process or formed during degradation.

The synthesis of Silodosin can involve intermediates protected with benzyl groups. google.comgoogle.com For instance, benzyl chloroformate is used in some synthetic routes. google.com Incomplete deprotection or side reactions during synthesis could leave residual benzyl-containing impurities. Under the stress conditions of forced degradation, these impurities could potentially react with Silodosin or its degradation intermediates to form this compound.

Another possibility involves the cleavage and subsequent rearrangement of parts of the Silodosin molecule itself, although the direct formation from the parent molecule without an external benzyl source is less likely given the structure of Silodosin. The most probable mechanisms for the formation of various degradation products are often proposed based on the comparison of the fragmentation patterns of the parent drug and its degradation products in mass spectrometry studies. nih.govnih.gov

Impurity Profiling and Control Strategies Related to this compound Formation

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. pnrjournal.com Given that this compound is a known degradation impurity, its control is a critical aspect of ensuring the quality, safety, and efficacy of Silodosin-containing products. europa.eu

Impurity Profiling: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a certain threshold (typically 0.1%). pnrjournal.com Analytical methods like HPLC are developed and validated to detect and quantify impurities like this compound. researchgate.netresearchgate.net These methods must be specific, sensitive, and robust enough to separate this compound from Silodosin and other potential impurities. researchgate.net

Control Strategies: Several strategies are employed to control the formation of this compound:

Control of Starting Materials and Intermediates: Strict control over the purity of starting materials and intermediates used in the synthesis of Silodosin is crucial. This includes minimizing or eliminating any benzyl-containing reagents or impurities that could lead to the formation of this compound. europa.eu

Optimization of the Manufacturing Process: The synthesis process itself is carefully designed and optimized to prevent the formation of impurities. This includes controlling reaction conditions such as temperature, pH, and reaction time. unimi.it

Appropriate Formulation and Packaging: To mitigate degradation during the product's shelf life, the formulation is developed to enhance the stability of Silodosin. This may involve the use of specific excipients. Furthermore, appropriate packaging, such as light-resistant containers, is used to protect the drug from photolytic degradation. europa.eu

Setting of Specifications: Regulatory authorities require the setting of acceptance criteria for known and unknown impurities in both the drug substance and the final product. europa.eu The level of this compound is monitored throughout the manufacturing process and during stability studies to ensure it remains within these specified limits.

By implementing these comprehensive control strategies, the presence of this compound in the final drug product can be effectively minimized, ensuring that the product meets the required quality and safety standards.

Theoretical and Computational Investigations of Benzyl Containing Silodosin Structures

Molecular Docking Studies of Benzyl-Substituted Analogues with Adrenergic Receptors

While there are no molecular docking studies specifically for "Benzyl Silodosin (B1681671)," research on other silodosin analogues and α1-adrenoceptor antagonists provides a framework for how such an investigation would be conducted. Homology models of the α1A, α1B, and α1D adrenergic receptors are often developed based on the crystal structures of related G protein-coupled receptors, such as the β2-adrenergic receptor. nih.gov

For known antagonists, molecular docking simulations are used to predict the binding modes and affinities for different adrenergic receptor subtypes. nih.govacs.orgresearchgate.net For instance, studies on silodosin have shown its high selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes. nih.gov This selectivity is attributed to specific interactions with amino acid residues within the binding pocket of the receptor. nih.gov A hypothetical "Benzyl Silodosin" would be analyzed similarly to determine its binding affinity (Ki) and predict its selectivity profile. The size and electronic properties of the benzyl (B1604629) group would be expected to influence these interactions significantly.

A recent study on novel silodosin-based arylsulfonamide derivatives showed compounds with high to moderate affinity for α1-ARs (Ki = 19–171 nM). mdpi.com Another study on 5,5-dimethylhydantoin (B190458) derivatives, some containing a benzyl group, also showed high affinity for α1-adrenoceptors. mdpi.com

Future Directions in Chemical Research on Benzyl Silodosin

Exploration of Alternative Greener Synthetic Pathways for Benzyl-Containing Intermediates

The synthesis of Silodosin (B1681671) and its related compounds, including those with benzyl (B1604629) moieties, has traditionally involved multi-step processes. unimi.itnewdrugapprovals.org Several patented synthetic routes utilize benzyl-containing intermediates, such as 5-[(2R)-2-(benzylamino)-1-acetone]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline, which are crucial for constructing the core structure of the molecule. google.comgoogle.com Current methods can be lengthy and may require purification techniques like column chromatography, which are often not ideal for large-scale, environmentally friendly production. newdrugapprovals.org

Future research will likely focus on developing "greener" and more efficient synthetic strategies. This aligns with the broader industry trend towards sustainable chemistry. Key areas of exploration could include:

Mechanochemistry: A sustainable mechanochemical approach has been successfully used for synthesizing some Silodosin analogs, demonstrating its potential to reduce solvent use and improve reaction efficiency. researchgate.net Applying this technique to the synthesis of benzyl-containing intermediates could offer a significant environmental advantage.

Catalytic Hydrogenation: The removal of benzyl protecting groups is often achieved through catalytic hydrogenation. google.com Research into more efficient and recyclable catalysts could improve the sustainability of this step.

Process Optimization: Efforts to shorten synthetic routes and avoid hazardous reagents are paramount. googleapis.com Developing novel, industrially scalable processes that are both economical and safe will be a priority. unimi.it For instance, creating a synthesis pathway that avoids chiral resolution by using a chiral synthesis approach for key benzyl intermediates can greatly improve reaction yield and reduce waste. google.com

Advanced Analytical Techniques for Comprehensive Impurity Profiling and Characterization

The identification and quantification of impurities are critical for ensuring the safety and efficacy of any active pharmaceutical ingredient (API). daicelpharmastandards.combiomedres.us Benzyl Silodosin is a known impurity that must be monitored and controlled. researchgate.net Regulatory bodies like the ICH require that any impurity present above a certain threshold be identified and characterized. pnrjournal.comeuropa.eu

While standard methods like High-Performance Liquid Chromatography (HPLC) are used for routine analysis and impurity detection researchgate.netpnrjournal.com, future research will leverage more advanced and sensitive analytical technologies for a more comprehensive understanding of the impurity profile.

Table 1: Advanced Analytical Techniques for Impurity Profiling

| Technique | Application in this compound Research | Potential Advantages |

|---|---|---|

| UPLC (Ultra-Performance Liquid Chromatography) | Provides faster and higher-resolution separation of Silodosin from its impurities, including this compound. researchgate.netresearchgate.net | Increased speed, sensitivity, and resolution compared to conventional HPLC. |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Enables the identification and structural elucidation of trace-level impurities and degradation products formed under stress conditions. nih.govnih.gov | High sensitivity and specificity, providing molecular weight and fragmentation data for structural confirmation. |

| HRMS (High-Resolution Mass Spectrometry, e.g., LTQ-Orbitrap) | Offers precise mass measurements for the unambiguous identification of unknown benzyl-containing impurities and their elemental composition. researchgate.netnih.gov | Extremely high mass accuracy, aiding in the definitive identification of unknown compounds without reference standards. |

| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Provides direct and definitive structural information on impurities isolated from the bulk drug substance. ijprajournal.com | Unambiguous structure elucidation of complex molecules by combining separation with detailed spectroscopic data. |

| In-silico Prediction Models | Used for genotoxicity assessment of identified impurities, including those with structural alerts like benzyl groups. pnrjournal.com | Provides a rapid and cost-effective preliminary assessment of potential toxicity, guiding further analytical efforts. |

Future work should focus on developing validated, stability-indicating UPLC or LC-MS methods capable of quantifying this compound at very low levels, in accordance with regulatory guidelines. pnrjournal.com

Targeted Synthesis of Benzyl-Derived Analogues for Specific Receptor Modulations (e.g., in vitro selectivity studies)

Silodosin exhibits a high selectivity for the α1A-adrenoceptor subtype, which is predominantly located in the lower urinary tract, compared to the α1B-subtype found in the cardiovascular system. europa.eunih.govnih.gov This selectivity is key to its therapeutic efficacy in treating benign prostatic hyperplasia (BPH) with a reduced risk of cardiovascular side effects like hypotension. nih.govnih.gov

A promising avenue for future research is the targeted synthesis of novel Benzyl-Derived Silodosin Analogues (BDSAs) to further explore and potentially enhance this receptor selectivity. By strategically introducing or modifying a benzyl group on the Silodosin scaffold, it may be possible to modulate the compound's interaction with adrenergic receptors. The design of such analogues would build upon existing knowledge of the structure-activity relationships of similar compounds. nih.govmdpi.com

The research workflow would involve:

Design and Synthesis: Computational modeling could be used to predict the binding of proposed BDSAs to different α1-adrenoceptor subtypes. This would be followed by the chemical synthesis of a focused library of these analogues.

In Vitro Evaluation: The synthesized compounds would undergo rigorous in vitro testing. This includes radioligand binding assays to determine their affinity (Ki values) for α1A, α1B, and α1D adrenoceptors, as well as functional assays to characterize them as antagonists. nih.gov

Table 2: Hypothetical In Vitro Selectivity Profile of Benzyl-Derived Silodosin Analogues

| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio |

|---|---|---|---|---|---|

| Silodosin (Reference) | 0.8 | 130 | 40 | 162.5 | 50 |

| BDSA-1 | 0.6 | 150 | 35 | 250 | 58.3 |

| BDSA-2 | 1.2 | 100 | 60 | 83.3 | 50 |

| BDSA-3 | 0.9 | 200 | 45 | 222.2 | 50 |

The goal of such studies would be to identify new chemical entities with an even more favorable uroselective profile, potentially leading to next-generation therapeutics with improved efficacy and tolerability. nih.govmdpi.com

Deeper Mechanistic Studies of this compound Formation in Degradation Processes

Understanding how impurities are formed is crucial for developing strategies to prevent their occurrence. Forced degradation studies have been performed on Silodosin to identify the degradation products (DPs) that form under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. researchgate.netnih.govnih.gov These studies have successfully characterized several DPs using techniques like LC-MS/MS. nih.govnih.gov

However, the specific mechanistic pathways leading to the formation of this compound during either synthesis or degradation are not fully elucidated in the available literature. While this compound is a known related substance, its formation may arise from specific, uncharacterized side reactions in the manufacturing process or as a unique degradation product under particular storage or formulation conditions.

Future research should therefore focus on:

Pinpointing Formation Conditions: Systematically investigating the impact of residual starting materials, intermediates (such as those containing benzylamine (B48309) or benzoyl groups), solvents, and excipients on the formation of this compound. patsnap.compatsnap.com

Isotopic Labeling Studies: Employing isotopically labeled precursors in the synthesis or degradation studies. For example, using a benzyl-containing reagent labeled with ¹³C or ²H would allow researchers to track the atoms through the reaction pathway using mass spectrometry, providing definitive evidence for the formation mechanism.

Computational Modeling: Utilizing quantum mechanics calculations to model potential reaction pathways and transition states, helping to identify the most energetically favorable routes for the formation of this compound.

By gaining a deeper mechanistic understanding, it will be possible to refine the manufacturing process and define optimal storage conditions to minimize the formation of this impurity, thereby ensuring higher purity and safety of the final drug product.

Q & A

Basic Research Questions

Q. What is the efficacy profile of silodosin in treating lower urinary tract symptoms (LUTS) in benign prostatic hyperplasia (BPH), and how does it compare to other α1-adrenergic blockers (e.g., tamsulosin)?

- Methodological Answer : Efficacy is evaluated through randomized controlled trials (RCTs) measuring International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and quality of life (QoL). Meta-analyses indicate silodosin reduces IPSS by ~2.65 points vs. placebo (low-quality evidence) and shows comparable efficacy to tamsulosin (MD -0.04, 95% CI -1.31–1.24), but with higher sexual adverse events (RR 6.05) . Key metrics include standardized mean differences (SMDs) and heterogeneity analysis (I² statistic) to account for trial variability .

Q. What experimental designs are recommended for assessing silodosin’s enantiomeric purity in pharmaceutical formulations?

- Methodological Answer : Capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector is validated for enantiomeric separation. Analytical Quality by Design (AQbD) principles optimize parameters (e.g., buffer pH, voltage) to achieve resolution ≥1.5 between R- and S-enantiomers. Central composite design (CCD) and Monte Carlo simulations define robust operating ranges (e.g., pH 2.9, 28 kV voltage) . High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is also optimized via CCD for quantification (linear range: 0.1–40 µg/mL, R²=0.9991) .

Q. How does silodosin’s α1A-adrenoceptor selectivity influence its therapeutic and adverse effect profiles?

- Methodological Answer : In vivo studies using Fisher’s exact test and ANOVA compare prostate weight reduction and receptor binding affinity. Silodosin’s α1A specificity reduces systemic vascular effects but increases ejaculatory dysfunction (RR 26.07 vs. placebo). Mechanistic studies use radioligand binding assays to quantify receptor subtype affinity (e.g., α1A vs. α1B) .

Advanced Research Questions

Q. How should researchers design long-term studies to address silodosin’s safety and efficacy in chronic conditions like BPH?

- Methodological Answer : Extend follow-up beyond 12 weeks (current limitation in 63% of trials) . Use non-interventional real-world evidence (RWE) cohorts, as in the Silodosin in Real-life Evaluation (SiRE) study, to capture longitudinal data on cardiovascular and sexual adverse events. Propensity score matching adjusts for confounders in RWE .

Q. How can contradictions in adverse event rates across silodosin trials be resolved?

- Methodological Answer : Apply GRADE criteria to assess evidence quality. For example, cardiovascular adverse event data are "very low quality" (RR 1.28, 95% CI 0.67–2.45) due to inconsistent reporting. Sensitivity analyses exclude high-risk-of-bias trials, and individual participant data (IPD) meta-analyses pool raw datasets to standardize adverse event definitions .

Q. What advanced statistical methods are used to analyze silodosin’s impact on ureteral stone expulsion rates?

- Methodological Answer : Mantel-Haenszel (M-H) fixed-effects models meta-analyze stone expulsion rates (OR 3.79, 95% CI 2.64–5.44) and expulsion time (MD -3.79 days). Heterogeneity is quantified via I² (e.g., I²=14% for expulsion time), with subgroup analyses by stone size (<5 mm vs. ≥5 mm) .

Q. How can Analytical Quality by Design (AQbD) improve silodosin quantification in pharmacokinetic studies?

- Methodological Answer : AQbD identifies critical method parameters (e.g., mobile phase pH, acetonitrile %) via face-centered CCD. Design space modeling ensures robustness; for HPLC-FLD, optimized conditions include pH 3.3 and 28.2% acetonitrile. Risk assessment matrices prioritize factors affecting precision (RSD <7.8%) .

Data Contradiction Analysis

Q. Why do some trials report silodosin’s cardiovascular safety profile as inconclusive?

- Analysis : Discrepancies arise from heterogeneous adverse event definitions and underpowered samples. For example, a Cochrane review notes "very low-quality evidence" for cardiovascular events due to inconsistent monitoring (e.g., hypotension vs. tachycardia). IPD meta-analyses and standardized Common Terminology Criteria for Adverse Events (CTCAE) improve harmonization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.